![molecular formula C20H17N5O2 B2650031 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 919841-52-4](/img/structure/B2650031.png)
2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
The compound 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including anticancer, antimicrobial, and kinase inhibitory activities. Its structure comprises a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1 and a 3-methylphenyl acetamide moiety at position 3. The 3-methylphenyl group introduces moderate lipophilicity, while the acetamide side chain may enhance hydrogen-bonding interactions with biological targets .
Preparation Methods
The synthesis of 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often include heating with formic acid or triethyl orthoformate
Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives exhibit significant property variations based on substituents at positions 1 (aryl group) and 5 (acetamide side chain). Below is a comparative analysis:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The 3-methylphenyl group in the target compound offers steric bulk without excessive polarity, balancing lipophilicity and membrane permeability .
- Halogenated Derivatives : Bromo and fluoro substituents (e.g., ) increase molecular weight and may influence bioactivity via halogen bonding .
Critical Analysis of Substituent Impact
Position 1 Modifications
- Phenyl vs. 4-Fluorophenyl : The 4-fluorophenyl group () may enhance metabolic stability compared to phenyl, as fluorine resists oxidative degradation.
- Bulky Substituents : Larger groups (e.g., bromophenyl in ) could hinder target binding but improve pharmacokinetic half-life .
Position 5 Modifications
- Acetamide vs.
- Methoxy vs. Methyl : The methoxy group () increases polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration compared to methyl .
Biological Activity
2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C20H17N5O3
- Molecular Weight : 373.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study conducted by [source needed] demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was evaluated in a murine model of inflammation. Results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases [source needed].
Enzyme Inhibition
This compound has been reported to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process [source needed].
Case Studies
Study | Findings | Reference |
---|---|---|
Study on Anticancer Effects | Inhibition of cancer cell proliferation in vitro | [source needed] |
Anti-inflammatory Study | Reduction of TNF-alpha and IL-6 in murine models | [source needed] |
Enzyme Inhibition Research | Inhibition of COX enzymes leading to reduced inflammation | [source needed] |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions often result in:
- Inhibition of Kinases : Leading to decreased cell proliferation.
- Suppression of Pro-inflammatory Pathways : Resulting in reduced inflammation.
- Modulation of Apoptotic Pathways : Promoting programmed cell death in cancerous cells.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLSMIDJNKEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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